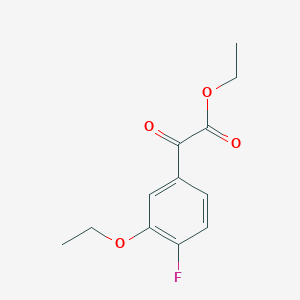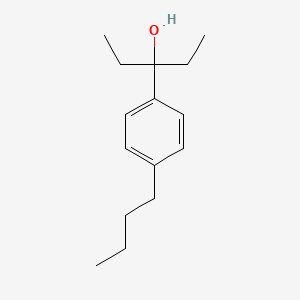
3-(4-Butylphenyl)pentan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Butylphenyl)pentan-3-ol is an organic compound with the molecular formula C15H24O. It belongs to the class of alcohols, specifically a tertiary alcohol, due to the hydroxyl group (-OH) being attached to a carbon atom that is connected to three other carbon atoms. This compound features a butyl-substituted phenyl ring, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butylphenyl)pentan-3-ol can be achieved through several methods, including:
-
Grignard Reaction: : One common method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable ketone (such as 4-butylacetophenone) to form the desired alcohol. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions.
Reaction Conditions
- Solvent: Anhydrous ether
- Temperature: Room temperature to reflux
- Inert atmosphere: Nitrogen or argon gas
-
Reduction of Ketones: : Another method involves the reduction of 3-(4-butylphenyl)pentan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding the desired alcohol.
Reaction Conditions
- Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(4-Butylphenyl)pentan-3-ol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common Reagents and Conditions
- Oxidizing agent: Chromium trioxide (CrO3) or potassium permanganate (KMnO4)
- Solvent: Acetone or water
- Temperature: Room temperature to reflux
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
- Halogenating agent: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
- Solvent: Dichloromethane (DCM) or chloroform
- Temperature: Room temperature
-
Esterification: : The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Common Reagents and Conditions
- Acid catalyst: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA)
- Solvent: Anhydrous ethanol or dichloromethane (DCM)
- Temperature: Room temperature to reflux
Major Products Formed
Oxidation: 3-(4-Butylphenyl)pentan-3-one or 3-(4-Butylphenyl)pentanoic acid
Substitution: 3-(4-Butylphenyl)pentyl chloride or bromide
Esterification: 3-(4-Butylphenyl)pentyl esters
科学研究应用
3-(4-Butylphenyl)pentan-3-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 3-(4-Butylphenyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. Its butyl-substituted phenyl ring may also contribute to its lipophilicity and ability to interact with hydrophobic regions of proteins and cell membranes.
相似化合物的比较
3-(4-Butylphenyl)pentan-3-ol can be compared with other similar compounds, such as:
3-(4-Methylphenyl)pentan-3-ol: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.
3-(4-Ethylphenyl)pentan-3-ol: Contains an ethyl group, resulting in variations in reactivity and biological activity.
3-(4-Propylphenyl)pentan-3-ol: Features a propyl group, which influences its solubility and interaction with other molecules.
属性
IUPAC Name |
3-(4-butylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-7-8-13-9-11-14(12-10-13)15(16,5-2)6-3/h9-12,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSITHJJSYEJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(CC)(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
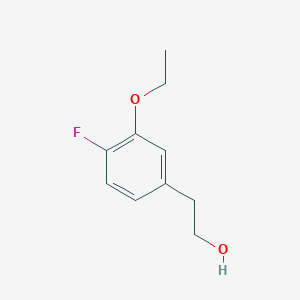
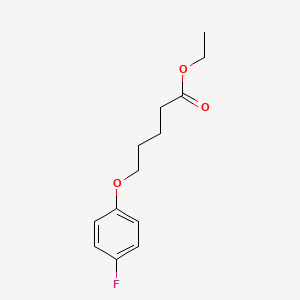

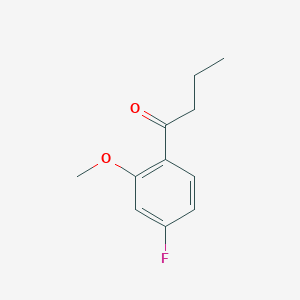

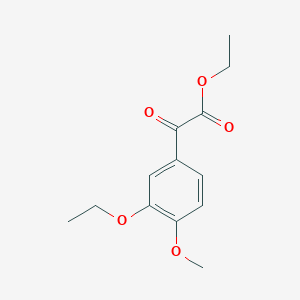
![2-[4-(Trifluoromethoxy)phenyl]pyridine](/img/structure/B7994513.png)
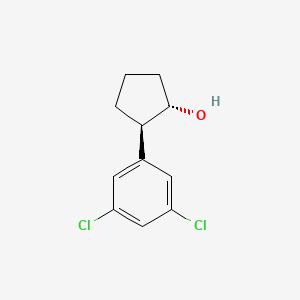
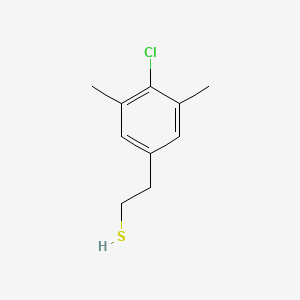
![1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994525.png)

